2-methyl-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide
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Overview
Description
2-methyl-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzamide core with a morpholino group and a p-tolyl moiety, making it a unique candidate for further study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. One common synthetic route includes the following steps:
Benzamide Formation: : The initial step involves the formation of benzamide from benzoic acid through amidation.
Morpholino Group Addition: : The morpholino group is introduced using morpholine and a suitable coupling reagent.
p-Tolyl Group Addition: : The p-tolyl group is added through a reaction with p-tolylamine or a related derivative.
Final Modifications:
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed to introduce oxygen-containing functional groups.
Reduction: : Reduction reactions can be used to convert certain functional groups to their reduced forms.
Substitution: : Substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions can include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry
In chemistry, 2-methyl-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound has shown potential as a bioactive molecule with various biological activities. It can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine
In the medical field, this compound has been investigated for its potential therapeutic properties. It may have applications in the development of new drugs for treating diseases such as cancer, inflammation, and infectious diseases.
Industry
In industry, this compound can be used in the development of new materials, pharmaceuticals, and agrochemicals. Its unique chemical properties make it suitable for various applications, including as a catalyst or a precursor for other chemical reactions.
Mechanism of Action
The mechanism by which 2-methyl-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, leading to biological responses. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-methyl-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide include:
N-(2-morpholinoethyl)benzamide
2-methyl-N-(2-morpholinoethyl)benzamide
N-(2-morpholino-2-(p-tolyl)ethyl)acetamide
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of functional groups and the presence of the p-tolyl moiety, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
2-methyl-N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-16-7-9-18(10-8-16)20(23-11-13-25-14-12-23)15-22-21(24)19-6-4-3-5-17(19)2/h3-10,20H,11-15H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOTAXXHPJCZTMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2C)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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